molecular formula C19H17ClN4 B054123 Fenbuconazole CAS No. 119611-00-6

Fenbuconazole

Cat. No.: B054123
CAS No.: 119611-00-6
M. Wt: 336.8 g/mol
InChI Key: RQDJADAKIFFEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenbuconazole is a triazole fungicide known for its systemic, protectant, and curative actions. It is primarily used in agriculture to control a variety of fungal diseases such as powdery mildew, black rot, and scab. This compound is characterized by its low aqueous solubility but high solubility in organic solvents. It is not volatile and can persist in soil and water systems depending on local conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenbuconazole is synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with phenylacetonitrile in the presence of a base, followed by cyclization with triazole . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Fenbuconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various triazole derivatives and chlorinated phenyl compounds .

Scientific Research Applications

Fenbuconazole has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of triazole fungicides.

    Biology: Researchers use this compound to investigate its effects on fungal cell membranes and sterol biosynthesis.

    Medicine: Although primarily an agricultural fungicide, its mechanism of action provides insights into potential antifungal treatments for humans.

    Industry: This compound is used in the formulation of fungicidal sprays and coatings for crops

Mechanism of Action

Fenbuconazole exerts its effects by inhibiting sterol biosynthesis in fungi. It specifically targets the enzyme lanosterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Tebuconazole
  • Propiconazole
  • Myclobutanil
  • Difenoconazole

Uniqueness

Fenbuconazole is unique due to its specific molecular structure, which allows for effective systemic action and long-lasting protection against a broad spectrum of fungal pathogens. Its low volatility and persistence in the environment also make it a preferred choice for certain agricultural applications .

Biological Activity

Fenbuconazole is a triazole fungicide widely used in agriculture for the control of various fungal diseases, particularly in crops such as cereals and fruit trees. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, metabolic pathways, and environmental impact, supported by data tables and relevant case studies.

Pharmacokinetics

This compound is characterized by rapid absorption and elimination. Studies show that it is primarily excreted through feces, with significant biliary excretion. The compound undergoes extensive metabolism involving phase I oxidation and phase II conjugation, predominantly glucuronidation. Dermal absorption rates range from 2% to 13% over 24 hours, indicating low systemic exposure when applied topically .

Acute Toxicity

This compound exhibits low acute toxicity. The oral LD50 is reported to be greater than 5000 mg/kg body weight (bw), and the inhalation LC50 exceeds 2.1 mg/L air . It is not classified as an irritant or sensitizer under standard testing protocols.

Chronic Toxicity and Carcinogenicity

Long-term studies have revealed significant hepatotoxic effects in both mice and rats. In a 78-week study on mice, dose-related hepatomegaly was observed at higher concentrations (650-1300 ppm), with increased incidences of liver hyperplasia and potential tumorigenicity noted at the highest doses . A two-year study in rats indicated similar findings, including thyroid follicular-cell hypertrophy and adenomas at elevated doses (800 ppm) .

Table 1: Summary of Toxicological Findings

Study TypeSpeciesDose (ppm)Observed EffectsNOAEL (ppm)
78-week studyMice0, 10, 200, 650, 1300Hepatomegaly, hyperplasia10
2-year studyRats0, 8, 80, 800Hepatocellular hypertrophy, thyroid tumors80
Short-term studyRats0, 20, 80, 400, 1600Increased liver weights, chronic vaginitisNot Established
Short-term studyMice0, 100, 250, 500, 1000Liver inflammation and necrosisNot Established

Metabolic Pathways

The metabolism of this compound has been extensively studied in various species. In lactating goats fed with this compound at different concentrations (1-100 ppm), less than 0.5% of the total residue was found in milk . Major metabolites identified included triazole derivatives such as triazolylalanine (TA) and others.

Table 2: Metabolite Distribution in Lactating Goats

MetaboliteConcentration (mg/kg)
This compound<0.5
Triazolylalanine (TA)0.15
Other metabolitesVarious

Environmental Impact

This compound's environmental persistence has raised concerns regarding its impact on non-target organisms. Studies indicate that while it effectively controls fungal diseases in crops, its residual presence can affect soil microbiota and aquatic ecosystems due to runoff or leaching .

In a soil column leaching study, this compound was not detected at concentrations above the limit of detection (0.75 µg a.i./L), suggesting limited mobility in soil systems . However, its effects on beneficial insects have been documented; for instance, exposure to this compound altered reproductive behaviors in bees .

Case Studies

Recent research has highlighted the complex interactions this compound has with various organisms:

  • Bee Behavior : A study demonstrated that male bees exposed to this compound showed reduced thoracic vibrations and changes in cuticular hydrocarbons compared to controls. This suggests potential disruptions in communication and reproductive success among bee populations .
  • Aquatic Toxicology : Research involving medaka fish revealed differential hepatic cytochrome P450 activity when exposed to this compound compared to other azole fungicides. This indicates that this compound may have unique mechanisms affecting aquatic life differently than other compounds in its class .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDJADAKIFFEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8032548
Record name 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114369-43-6, 119611-00-6
Record name Fenbuconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114369-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenbuconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114369436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119611006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENBUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P3C2AL0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenbuconazole
Reactant of Route 2
Reactant of Route 2
Fenbuconazole
Reactant of Route 3
Reactant of Route 3
Fenbuconazole
Reactant of Route 4
Reactant of Route 4
Fenbuconazole
Reactant of Route 5
Fenbuconazole
Reactant of Route 6
Reactant of Route 6
Fenbuconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.